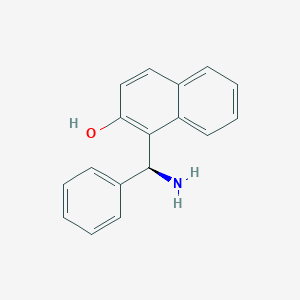

(S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol

Description

Historical Context and Significance as a Chiral Betti Base

The genesis of 1-(α-aminobenzyl)-2-naphthol lies in the Betti reaction, a multicomponent reaction first reported by Mario Betti at the beginning of the 20th century. nih.govresearchgate.netrsc.orgrsc.orgnih.gov This reaction involves the condensation of 2-naphthol (B1666908), an aldehyde (such as benzaldehyde), and an amine (originally ammonia). nih.govrsc.orgnih.govresearchgate.net For decades, the Betti reaction remained a relatively obscure transformation until its revival in the late 1990s, which sparked a resurgence of interest in its products, now known as Betti bases. mdpi.com

The significance of these compounds, particularly their chiral variants, lies in their potential as precursors to a wide range of structurally diverse molecules. The inherent chirality of compounds like (S)-(+)-1-(α-Aminobenzyl)-2-naphthol, which possesses a stereogenic center at the carbon atom bearing the amino and phenyl groups, has been a key driver of their exploration in asymmetric synthesis. The resolution of racemic Betti base and the determination of the absolute configuration of its hydrobromide salt via X-ray diffractometry were pivotal moments that paved the way for its use as a chiral entity. nih.gov

The classical Betti reaction has undergone numerous modifications to improve its efficiency, substrate scope, and environmental footprint. nih.govresearchgate.netrsc.orgrsc.orgnih.gov Researchers have explored various catalysts, solvents, and reaction conditions to optimize the synthesis of Betti bases.

Modern methodologies have introduced a range of amines, including primary, secondary, aliphatic, and aromatic amines, in place of ammonia (B1221849). nih.govnih.govrsc.org The reaction conditions have also been diversified, with solvent-free approaches and the use of alternative solvents like glycerol (B35011) gaining traction for their green chemistry advantages. nih.govmdpi.com Catalytic systems, including basic nanocrystalline MgO and nano Fe3O4, have been employed to facilitate the reaction under mild conditions. rsc.org

| Methodology | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|

| Classical Betti Reaction | Ammonia, ethanol (B145695), room temperature | Original one-pot synthesis. | nih.govrsc.orgnih.gov |

| Solvent-Free Synthesis | 60 °C, no solvent | Environmentally friendly, often with shorter reaction times. | nih.govmdpi.com |

| Glycerol as Solvent | 40 or 90 °C | Green solvent, rapid reaction times (3–10 min). | nih.gov |

| Nanocrystalline MgO Catalyst | Aqueous conditions, room temperature | Eco-friendly, works well with aliphatic amines. | rsc.org |

| Nano Fe3O4 Catalyst | Solventless, room temperature | Efficient for a range of aldehydes and amines, high yields. | rsc.org |

The presence of both an amino and a hydroxyl group in a fixed chiral environment makes (S)-(+)-1-(α-Aminobenzyl)-2-naphthol an excellent candidate for a chiral ligand and auxiliary. nih.govrsc.orgresearchgate.net These functional groups can coordinate to metal centers, creating a chiral environment that can influence the stereochemical outcome of a reaction.

Its utility as a chiral auxiliary has been demonstrated in the diastereoselective synthesis of α-aminophosphonates. nih.gov In this application, the chiral Betti base is condensed with an aldehyde to form a chiral imine, which then reacts with a trialkyl phosphite (B83602). The stereocenter of the Betti base directs the approach of the phosphite, leading to the formation of one diastereomer in excess. nih.gov

As a ligand, it has been employed in various metal-catalyzed reactions. For instance, derivatives of the Betti base have been used as ligands in palladium-catalyzed Mizoroki–Heck reactions. nih.govresearchgate.net The chiral environment provided by the ligand can induce enantioselectivity in the products of these reactions.

Stereochemical Importance and Enantiomeric Forms in Research

The stereochemistry of 1-(α-aminobenzyl)-2-naphthol is central to its application in asymmetric synthesis. The molecule exists as a pair of enantiomers, (S)-(+)- and (R)-(-)-1-(α-aminobenzyl)-2-naphthol, which are non-superimposable mirror images of each other. The ability to isolate and utilize a single enantiomer is crucial for achieving high levels of stereocontrol in chemical reactions. mdpi.comnih.gov

The separation of these enantiomers can be achieved through various methods, including classical resolution via diastereomeric salt formation with a chiral resolving agent like L-(+)-tartaric acid or by chromatographic techniques using chiral stationary phases. researchgate.netresearchgate.net The absolute configuration of the enantiomers has been unequivocally established, which is a prerequisite for their rational application in asymmetric synthesis. nih.govresearchgate.net

The (S)-(+) enantiomer of 1-(α-aminobenzyl)-2-naphthol has been extensively studied and utilized in a variety of asymmetric transformations. nih.govnih.govresearchgate.net Its rigid chiral scaffold and the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group allow it to act as an effective chiral catalyst or ligand.

One notable application is in the enantioselective addition of organozinc reagents to aldehydes. nih.gov In the presence of a catalytic amount of (S)-(+)-1-(α-aminobenzyl)-2-naphthol, diethylzinc (B1219324) adds to aldehydes to produce chiral secondary alcohols with high enantiomeric excess. The Betti base forms a chiral complex with the zinc reagent, which then delivers the ethyl group to the aldehyde in a stereoselective manner.

Furthermore, the (S)-(+) enantiomer has served as a versatile starting material for the synthesis of a broader range of chiral ligands. nih.govrsc.org For example, selective N-alkylation of (S)-(+)-1-(α-aminobenzyl)-2-naphthol has led to the preparation of a family of chiral N-substituted amino alcohol ligands, expanding the toolbox of chiral catalysts available to synthetic chemists. nih.govrsc.org

| Reaction Type | Role of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol | Substrates | Outcome | Reference |

|---|---|---|---|---|

| Addition of Diethylzinc to Aldehydes | Chiral Ligand | Aryl aldehydes, diethylzinc | High enantiomeric excess (up to >99% ee) of chiral secondary alcohols. | nih.gov |

| Addition of Alkynylzinc Reagents to Aldehydes | Chiral Pre-catalyst | Aldehydes, alkynylzinc reagents | Enantioselectivities up to 50% ee. | nih.gov |

| Diastereoselective Synthesis of α-Aminophosphonates | Chiral Auxiliary | Aldehydes, trialkyl phosphites | High diastereoselectivity, enabling access to enantiopure α-aminophosphonic acids. | nih.gov |

| Synthesis of Chiral Tertiary Aminonaphthol Ligands | Chiral Starting Material | Formaldehyde, NaBH4 | Formation of new chiral ligands with retained enantiomeric purity. | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(S)-amino(phenyl)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19/h1-11,17,19H,18H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMIGEOOGFFCNT-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C2=C(C=CC3=CC=CC=C32)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219897-38-8 | |

| Record name | Betti base, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BETTI BASE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690BIU4WIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for S + 1 α Aminobenzyl 2 Naphthol and Its Derivatives

Classical Betti Condensation and its Modifications

The Betti reaction is a specialized form of the Mannich reaction that involves the condensation of a phenol (B47542) (or naphthol), an aldehyde, and a primary aromatic amine or ammonia (B1221849) to produce α-aminobenzylphenols, known as Betti bases. wikipedia.orgbuchler-gmbh.com The reaction was first reported by the Italian chemist Mario Betti at the beginning of the 20th century, who discovered that 2-naphthol (B1666908) could serve as an effective carbon nucleophile towards an imine formed from benzaldehyde (B42025) and ammonia. wikipedia.orgnih.govresearchgate.net This process has gained significant recognition because the resulting Betti bases, particularly in their enantiopure form, are valuable as chiral auxiliaries and ligands in asymmetric synthesis. thieme.comrsc.org

The general mechanism begins with the formation of an imine from the aldehyde and the amine. wikipedia.org Subsequently, the electron-rich aromatic ring of the 2-naphthol attacks the imine carbon, leading to the formation of a new carbon-carbon bond and, after proton transfer, the final aminobenzylnaphthol product. wikipedia.orgresearchgate.nettandfonline.com

Three-Component Reaction Approaches (2-naphthol, Aldehyde, Amine/Ammonia)

The archetypal synthesis of 1-(α-Aminobenzyl)-2-naphthol involves a one-pot, three-component condensation of 2-naphthol, benzaldehyde, and ammonia. nih.govresearchgate.netnih.gov In his original work, Betti reported obtaining the product in a 91% yield from a reaction between 2-naphthol, an ethanolic solution of ammonia, and two equivalents of benzaldehyde. researchgate.netrsc.org The initial product can be treated with hydrochloric acid to form the salt, from which the free Betti base is liberated by treatment with a base like sodium hydroxide. rsc.org

This versatile reaction can be adapted to produce a wide array of derivatives by varying the aldehyde and amine components. rsc.orgresearchgate.net Aromatic aldehydes, including substituted benzaldehydes, and various primary and secondary amines (both aliphatic and aromatic) can be successfully employed. nih.govrsc.orgresearchgate.net For instance, the condensation of 2-naphthol, various aromatic aldehydes, and amides can yield 1-amidoalkyl-2-naphthols, which are precursors that can be hydrolyzed to the corresponding amino-naphthols. researchgate.net The reaction's scope has been expanded to include different naphthols, heteroaromatic amines, and cyclic amines. nih.govrsc.org

Table 1: Examples of Three-Component Betti Reactions for Aminonaphthol Synthesis

| 2-Naphthol Derivative | Aldehyde | Amine/Amide | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Naphthol | Benzaldehyde | Ammonia | 1-(α-Aminobenzyl)-2-naphthol | 91% | rsc.org |

| 2-Naphthol | Aromatic Aldehydes | Piperidine (B6355638) | 1-(α-Piperidinobenzyl)-2-naphthols | 90-96% | rsc.org |

| 2-Naphthol | Benzaldehyde | Pyrrolidine | 1-(Phenyl(pyrrolidin-1-yl)methyl)naphthalen-2-ol | 92% | sci-hub.se |

| 2-Naphthol | 4-Chlorobenzaldehyde | p-Hydroxyaniline | 1-((4-hydroxyphenylamino)(4-chlorophenyl)methyl)naphthalen-2-ol | 95% | ijcmas.com |

| 2-Naphthol | Aromatic Aldehydes | Acetamide (B32628) | 1-Amidoalkyl-2-naphthols | 84-94% | researchgate.net |

| 2-Naphthol | Isatins | Piperidine | 1-((2-Oxoindolin-3-yl)(piperidin-1-yl)methyl)naphthalen-2-ol | 42-88% | rsc.org |

Catalytic Approaches and Reaction Conditions

To overcome the limitations of the classical Betti reaction, such as long reaction times or harsh conditions, numerous modern variations have been developed. rsc.orgscispace.com These often involve the use of catalysts to improve efficiency, yield, and reaction conditions, making the process more environmentally friendly. researchgate.net A wide range of catalysts, including Lewis acids, Brønsted acids, and various heterogeneous systems, have been successfully applied. researchgate.netresearchgate.net

Performing the Betti reaction under solvent-free conditions is a key aspect of green chemistry, often leading to shorter reaction times, higher yields, and simpler work-up procedures. researchgate.netijcmas.com Several catalytic systems have been developed specifically for these conditions. For example, L-proline (20 mol%) has been used to catalyze the condensation of aromatic aldehydes, 2-naphthol, and piperidine at 70 °C, affording the desired Betti bases in 90–96% yields within 2.5–4 hours. rsc.org Similarly, nano Fe3O4 (5 mol%) effectively catalyzes the reaction at room temperature, yielding products in 86–95% yields in just 1-2 hours. rsc.org Other catalysts, such as p-toluenesulfonic acid (p-TSA), have also been shown to be effective for the synthesis of amidoalkyl naphthols under solvent-free conditions. scirp.org

Table 2: Catalytic Betti Reactions under Solvent-Free Conditions

| Catalyst | Aldehyde | Amine/Amide | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| L-proline (20 mol%) | Aromatic Aldehydes | Piperidine | 70 °C | 2.5-4 h | 90-96% | rsc.org |

| Nano Fe₃O₄ (5 mol%) | Aromatic Aldehydes | Cyclic/Acyclic Amines | Room Temp. | 1-2 h | 86-95% | rsc.org |

| BiCl₃ (7.5 mol%) | 2-Bromobenzaldehydes | Cyclic Secondary Amines | 80 °C | 10-15 min | 85-93% | rsc.org |

| p-TSA | Aromatic Aldehydes | Amides/Ureas | N/A | Short | Good to Excellent | researchgate.net |

| Tetrachlorosilane | Aromatic Aldehydes | Acetonitrile (B52724) | Room Temp. | N/A | High to Excellent | scirp.org |

| Nano-SiO₂–H₃BO₃ | Aldehydes | Amines | 40 °C | 30-45 min | 88-95% | nih.gov |

Microwave Irradiation Assisted Synthesis

The use of microwave irradiation has been shown to significantly accelerate the Betti reaction. rsc.orgresearchgate.net This method often leads to higher yields in dramatically reduced reaction times compared to conventional heating. tandfonline.com For instance, the aminoalkylation of 2-naphthol with aromatic aldehydes and secondary amines on acidic alumina (B75360) can be completed in just 5 minutes under solvent-free microwave irradiation, with yields ranging from 67–91%. rsc.org A comparative study demonstrated that both microwave and ultrasonic-assisted syntheses achieve results far more efficiently than conventional methods, with a satisfactory increase in product yields. tandfonline.com The synthesis of 1-amidoalkyl-2-naphthols from β-naphthol, aromatic aldehydes, and amides has also been successfully achieved under microwave irradiation using a cobalt-modified metal-organic framework as a catalyst. mdpi.com

Table 3: Microwave-Assisted Betti Reactions

| Catalyst / Support | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Acidic Alumina | 2-Naphthol, Aromatic Aldehydes, Secondary Amines | Solvent-free, MW | 5 min | 67-91% | rsc.org |

| p-Nitrobenzoic Acid | β-Naphthol, Aromatic Aldehydes, Amides | Solvent-free, MW | N/A | 82-92% | researchgate.net |

| Silica (B1680970) Sulfuric Acid | Naphthalen-2-ol, Aryl Aldehydes, 5-Methylthiazol-2-amine | MW | Short | 87-95% | tandfonline.com |

| Cu₂(NH₂-BDC)₂(DABCO)-Sal-Co(II) | β-Naphthol, Aromatic Aldehydes, Amides | MW | N/A | High | mdpi.com |

Lewis Acid Catalysis (e.g., MgSO₄)

A variety of Lewis acids are effective catalysts for the Betti reaction, promoting the formation of the imine intermediate and its subsequent reaction with 2-naphthol. While the prompt mentions MgSO₄, a broad range of other Lewis acids have been documented. Catalysts such as FeCl₃·6H₂O, Ce(SO₄)₂, Sr(OTf)₂, and BiCl₃ have been successfully employed. researchgate.netresearchgate.net For example, BiCl₃ (7.5 mol%) catalyzes the reaction of naphthols, 2-bromobenzaldehydes, and cyclic secondary amines at 80°C without solvent, achieving high yields (85–93%) in very short reaction times (10–15 min). rsc.org FeCl₃·6H₂O has also been reported as an efficient catalyst for the one-pot multicomponent Betti reaction under neat conditions at 110 °C, providing excellent yields (60–100%) in 5–15 minutes. researchgate.netresearchgate.net

In recent years, nanocatalysts have emerged as highly efficient, often reusable, catalysts for the Betti reaction due to their high surface area and unique catalytic properties. researchgate.net

AgI Nanoparticles: Silver iodide (AgI) nanoparticles have been utilized as recyclable heterogeneous catalysts for various organic transformations, including three-component reactions. researchgate.net These nanoparticles can be prepared via a simple condensation reaction between silver nitrate (B79036) and an excess of potassium iodide, which yields stable, negatively charged nanoparticles with a narrow size distribution (around 50 ± 10 nm). researchgate.netscispace.com While direct application in the synthesis of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol is not extensively detailed, their catalytic activity in related multi-component reactions suggests potential applicability. researchgate.net

Aluminatesulfonic Acid Nanoparticles (ASA): This solid acid nanocatalyst has been reported as an efficient and reusable catalyst for the synthesis of 1-amidoalkyl-2-naphthols. derpharmachemica.com

Other nanocatalysts have also proven highly effective.

Fe₃O₄ Nanoparticles: Magnetic iron(III) oxide nanoparticles are efficient, easily recoverable catalysts that can promote the Betti reaction under mild, solvent-free conditions at room temperature. rsc.org

Reverse ZnO Micelles: Zinc oxide nanomicelles have been used as a recoverable and reusable catalyst for the Betti reaction in water at room temperature, offering high yields (up to 96%) and short reaction times. nih.govscispace.com

Nano-SiO₂–H₃BO₃: A combination of nano-silica and boric acid provides an environmentally benign, recyclable heterogeneous catalyst for the synthesis of aminonaphthols under solvent-free conditions at 40 °C. nih.gov

Nanocrystalline MgO: Basic nanocrystalline magnesium oxide has been used to catalyze the reaction between aldehydes and aliphatic amines with 2-naphthol in water, affording products in 78-92% yields. nih.gov

Table 4: Nanocatalysts in the Betti Reaction

| Nanocatalyst | Reactants | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| AgI Nanoparticles | Aldehydes, Secondary Amines, Alkyne | Aqueous media | Short | Excellent | researchgate.net |

| Aluminatesulfonic Acid | 2-Naphthol, Aldehydes, Amides | N/A | N/A | N/A | derpharmachemica.com |

| Fe₃O₄ Nanoparticles | 2-Naphthol, Aldehydes, Amines | Solvent-free, RT | 1-2 h | 86-95% | rsc.org |

| Reverse ZnO Micelles | 2-Naphthol, Aldehydes, Amines | Water, RT | 4-60 min | 29-96% | nih.gov |

| Nano-SiO₂–H₃BO₃ | 2-Naphthol, Aldehydes, Amines | Solvent-free, 40 °C | 30-45 min | 88-95% | nih.gov |

| Nanocrystalline MgO | 2-Naphthol, Aldehydes, Aliphatic Amines | Aqueous, RT | 2-6 h | 78-92% | nih.gov |

Biopolymer-Based Catalysis

The application of catalysts derived from biopolymers is a growing area in green chemistry, aiming to replace environmentally harmful homogeneous acids. bohrium.com One such approach involves the use of oxidized pectin, modified with sulfonic acid groups, which functions as a bio-derived solid acid catalyst. This heterogeneous catalyst has been effectively employed in the one-pot, multi-component synthesis of 1-amidoalkyl-2-naphthols. bohrium.com These amidoalkyl naphthols are direct precursors to aminobenzylnaphthols, which can be obtained through a subsequent hydrolysis step. The use of a biopolymer-based catalyst offers advantages such as being eco-friendly, reusable, and facilitating easier product isolation. bohrium.com

Diastereoselective Synthesis Strategies

Diastereoselective synthesis is a powerful strategy that involves reacting a substrate with a chiral entity to create a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography.

Utilizing Chiral Amine Components

A primary method for synthesizing aminobenzylnaphthols is the Betti reaction, a multicomponent condensation of 2-naphthol, an aldehyde, and an amine. mdpi.comnih.gov When a chiral amine is used in this reaction, it can induce diastereoselectivity. Researchers have explored the use of chiral α-amino acid methyl esters (e.g., from valine, phenylalanine, proline) as the amine component. mdpi.comnih.gov

In one specific protocol, 2-naphthol, an aryl aldehyde, and an amino acid methyl ester are reacted at 60 °C in a solvent-free process. mdpi.comnih.gov A notable finding from this research is that under these conditions, the stereogenic center of the amino acid is not entirely stable. This can lead to a mixture of diastereomeric products, for instance, yielding both (S,S) and (R,R) enantiomeric pairs as the main product instead of a single diastereomer. nih.gov The crude product from such reactions is typically purified through column chromatography followed by crystallization. mdpi.com

Chiral Auxiliary Applications in Synthesis

A chiral auxiliary is a stereogenic chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com The auxiliary is covalently attached to a non-chiral substrate, creating a chiral adduct. This adduct's inherent chirality directs the formation of a new stereocenter with a specific orientation. scielo.org.mx After the desired transformation, the auxiliary is cleaved from the molecule and can often be recovered for reuse. sigmaaldrich.com This strategy is fundamental in asymmetric synthesis for producing enantiomerically pure compounds. sigmaaldrich.com

Interestingly, (S)-(+)-1-(α-Aminobenzyl)-2-naphthol itself serves as an effective chiral auxiliary in the synthesis of other valuable chiral molecules, such as α-aminophosphonates. A novel diastereoselective synthesis has been developed based on the reaction of chiral imines, derived from (S)-1-(α-aminobenzyl)-2-naphthol, with trialkyl phosphites. nih.gov

The reaction proceeds in toluene (B28343) at room temperature in the presence of trifluoroacetic acid, demonstrating high diastereoselectivity. nih.gov The major diastereomer can be readily separated from the minor one by crystallization. The absolute configuration of the major diastereomer has been confirmed by single-crystal X-ray analysis. nih.gov This method provides an efficient route to enantiopure α-aminophosphonic acids after the auxiliary is cleaved. nih.gov

Table 1: Diastereoselective Synthesis of α-Aminophosphonates Using (S)-1-(α-Aminobenzyl)-2-naphthol as a Chiral Auxiliary

| Reactants | Catalyst | Solvent | Temperature | Outcome | Reference |

|---|

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce one enantiomer of a chiral product in preference to the other. Beyond using chiral catalysts, a common industrial approach is the chemical resolution of a racemic mixture. This involves using a single enantiomer of a second chiral compound, known as a resolving agent, to react with the racemate.

A method for preparing optically pure 1-(α-aminobenzyl)-2-naphthol utilizes this principle. Racemic 1-(α-aminobenzyl)-2-naphthol is treated with an optically pure resolving agent, such as (R)-binaphthol phosphate (B84403). google.com The reaction, conducted in a solvent like tetrahydrofuran (B95107), forms two diastereomeric salts. google.com Due to their different physical properties, one salt selectively precipitates from the solution.

For example, when racemic Betti Base is reacted with (R)-binaphthol phosphate at 50°C, the (S)-Betti Base·(R)-Binaphthol Phosphate salt precipitates as a solid upon cooling, while the (R)-Betti Base remains in the mother liquor. google.com The precipitated salt is then filtered, and the chiral auxiliary is removed to yield the enantiomerically pure (S)-(+)-1-(α-Aminobenzyl)-2-naphthol. The resolving agent can often be recovered and reused, making the process cost-effective and suitable for large-scale preparation. google.com

Table 2: Chemical Resolution of Racemic 1-(α-Aminobenzyl)-2-naphthol

| Racemic Compound | Resolving Agent | Solvent | Key Steps | Product | Reference |

|---|

Hydrolysis and Ring-Opening Reactions for Aminobenzylnaphthol Formation

The synthesis of 1-(α-aminobenzyl)-2-naphthol is not always direct and can involve the formation of intermediate compounds that require subsequent transformation. Hydrolysis and ring-opening reactions are crucial steps in several of these synthetic routes.

One significant indirect pathway is through the synthesis and subsequent hydrolysis of 1-amidoalkyl-2-naphthols. researchgate.netiau.ir These precursors are synthesized via a three-component reaction of 2-naphthol, an aldehyde, and an amide (like acetamide or benzamide), often catalyzed by an acid such as trifluoroacetic acid. iau.irresearchgate.net The resulting 1-amidoalkyl-2-naphthol can then be converted to the desired 1-aminoalkyl-2-naphthol through an amide hydrolysis reaction, which breaks the amide C-N bond to yield an amine and a carboxylic acid. researchgate.netiau.iryoutube.com

In some variations of the Betti reaction, the initial product is not the open-chain aminonaphthol but rather a cyclic 1,3-naphthoxazine derivative. researchgate.netresearchgate.net These cyclic precursors exist in solution as a mixture of stereoisomers. researchgate.net The final aminobenzylnaphthol is then obtained through a ring-opening reaction. This can be achieved by acidic hydrolysis, which cleaves the ether linkage of the oxazine (B8389632) ring. researchgate.net Alternatively, reductive ring-opening can be employed. For instance, treatment of the oxazine derivative with a reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures selectively cleaves the C–O bond to yield the target aminonaphthol in high yields without loss of enantiomeric purity. rsc.org

Table 3: Precursor Reactions for Aminobenzylnaphthol Formation

| Precursor | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1-Amidoalkyl-2-naphthol | Amide Hydrolysis | Acid or base catalysis | 1-(α-Aminoalkyl)-2-naphthol | researchgate.netiau.ir |

| 1,3-Naphthoxazine | Acidic Hydrolysis | Aqueous acid | 1-(α-Aminobenzyl)-2-naphthol | researchgate.netresearchgate.net |

Acidic Hydrolysis of Naphthoxazine Precursors

The synthesis of (S)-(+)-1-(α-aminobenzyl)-2-naphthol, commonly known as the (S)-Betti base, and its derivatives can be effectively achieved through the acidic hydrolysis of their corresponding 1,3-naphthoxazine precursors. These precursors, typically 2,3-dihydro-1H-naphth[1,2-e] nih.govnih.govoxazines, are themselves synthesized via the condensation of a naphthol, an aldehyde, and an amine, which is a variation of the Betti reaction. nih.govrsc.org The oxazine ring of these heterocyclic intermediates represents a stable, isolable form that can be readily converted to the desired aminoalkylnaphthol through an acid-catalyzed ring-opening reaction.

The general mechanism for this transformation involves the protonation of the oxazine ring's oxygen or nitrogen atom under acidic conditions. This is followed by a nucleophilic attack by water, which leads to the cleavage of the C-O or C-N bond and the subsequent opening of the heterocyclic ring to yield the final 1-(α-aminobenzyl)-2-naphthol product. This method is a crucial final step in multi-stage syntheses where the naphthoxazine serves as a key intermediate.

Detailed research has outlined several effective protocols for this hydrolysis, employing various acids and reaction conditions to optimize the yield and purity of the resulting aminobenzylnaphthols. The choice of acid, solvent, and temperature can be tailored depending on the specific substituents on the naphthoxazine precursor.

One established method involves the use of strong mineral acids such as hydrochloric acid (HCl). In a typical procedure, the naphthoxazine precursor, which may be formed in situ from the condensation of 2-naphthol, a substituted benzaldehyde, and ammonia, is suspended in an aqueous solution of hydrochloric acid. nih.gov The mixture is then heated under reflux for several hours to drive the hydrolysis to completion. Following the reaction, the desired aminobenzylnaphthol can be isolated and purified. This approach has been successfully applied to a range of substituted precursors, affording the final products in moderate to good yields. nih.gov

| Precursor Components | Hydrolysis Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Naphthol, Substituted Benzaldehydes, Methanolic Ammonia | 20% HCl, Reflux, 3 h | Substituted 1-(α-Aminobenzyl)-2-naphthols | 45-71% | nih.gov |

To enhance yields and employ milder conditions, alternative methods using different acid catalysts have been developed. An improved procedure utilizes trifluoroacetic acid (TFA) in a biphasic solvent system of dichloromethane (B109758) (CH₂Cl₂) and water. This method proceeds at a lower temperature of 50 °C and has been shown to significantly increase the efficiency of the hydrolysis, providing the target Betti base in a high yield of up to 96%. nih.gov

In other research, the hydrolysis of specific derivatives, such as 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] nih.govnih.govoxazines, has been performed to furnish the corresponding 8-bromo-aminobenzylnaphthols, highlighting the versatility of this method for creating a diverse library of Betti base derivatives. nih.gov Another example involves the hydrolysis of diastereoisomeric naphthoxazines using a combination of aqueous sulfuric acid (H₂SO₄), tetrahydrofuran (THF), and acetic acid, demonstrating the broad applicability of acidic conditions for this synthetic transformation. rsc.org

| Precursor | Hydrolysis Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Racemic Betti Base Precursor | Trifluoroacetic Acid, CH₂Cl₂/H₂O, 50 °C | Racemic 1-(α-Aminobenzyl)-2-naphthol | up to 96% | nih.gov |

| Diastereoisomeric Naphthoxazines | aq. H₂SO₄, THF, Acetic Acid, 3-5 h | Corresponding Aldehydes and (S)-Betti Base | Not Reported | rsc.org |

| 8-Bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] nih.govnih.govoxazines | Acidic Hydrolysis (conditions not specified) | 8-Bromo-aminobenzylnaphthols | Not Reported | nih.gov |

The acidic hydrolysis of naphthoxazine precursors remains a reliable and adaptable strategy for the synthesis of (S)-(+)-1-(α-aminobenzyl)-2-naphthol and its structurally diverse derivatives. The ability to modify reaction parameters allows for the efficient production of these valuable chiral compounds.

Enantiomeric Resolution and Purity Assessment of S + 1 α Aminobenzyl 2 Naphthol

Diastereomeric Recrystallization Methods

Diastereomeric recrystallization is a classical and effective method for resolving racemic mixtures. This technique involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, such as solubility, these diastereomers can be separated by fractional crystallization. youtube.com

Use of Chiral Resolving Agents (e.g., L-(+)-tartaric acid, (R)-1,1′-binaphthalene-2,2′-diyl sodium phosphate)

L-(+)-Tartaric Acid: L-(+)-Tartaric acid is an inexpensive and widely used resolving agent for the resolution of racemic aminonaphthols. niscpr.res.inresearchgate.net The resolution of racemic 1-(α-aminobenzyl)-2-naphthol can be readily achieved using L-(+)-tartaric acid with acetone (B3395972) as the sole solvent. niscpr.res.in In this process, the racemic aminonaphthol (Betti base) is treated with L-(+)-tartaric acid in acetone, leading to the formation of diastereomeric salts. niscpr.res.in The difference in solubility between the (S)-aminonaphthol-L-(+)-tartrate and (R)-aminonaphthol-L-(+)-tartrate salts allows for their separation through crystallization. While some procedures may involve more tedious, multi-step processes using binary solvent systems, the use of acetone provides a more direct route. niscpr.res.in

BINOL Derivatives: Chiral derivatives of 1,1′-bi-2-naphthol (BINOL) are also employed as resolving agents. While the direct use of (R)-1,1′-binaphthalene-2,2′-diyl sodium phosphate (B84403) for resolving the title compound is not extensively detailed, related structures have been successfully resolved using BINOL derivatives. For instance, racemic 1-(α-N-butylaminobenzyl)-2-naphthol has been resolved using (R)-(+)-BINOL in conjunction with boric acid. niscpr.res.in This highlights the utility of the BINOL scaffold in creating effective chiral resolving agents for this class of compounds.

Chromatographic Enantioseparation Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), offer a powerful and precise alternative for the analytical and preparative separation of enantiomers. These techniques rely on the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct enantioseparation of 1-(α-aminobenzyl)-2-naphthol is frequently accomplished using HPLC equipped with various types of CSPs. The selection of the CSP is critical for achieving effective chiral recognition and separation.

CSPs based on cellulose (B213188) tris(3,5-dimethylphenylcarbamate) are among the most versatile and widely successful for resolving a broad range of racemic compounds, including 1-(α-aminobenzyl)-2-naphthol and its analogs. nih.govnih.govresearchgate.netresearchgate.net These polysaccharide-based CSPs create a well-defined chiral environment through a rigid polymer structure and polar carbamate (B1207046) groups, enabling effective enantioseparation. researchgate.net

The enantiomers of 1-(α-aminobenzyl)-2-naphthol have been successfully separated on a cellulose-tris-3,5-dimethylphenyl carbamate-based CSP (commercially known as Chiralcel OD-H). nih.govnih.gov The separation is typically performed in normal-phase mode. Thermodynamic studies based on the dependence of selectivity factors on temperature indicate that the chiral recognition mechanism for these compounds is enthalpy-driven. nih.gov

Table 1: HPLC Conditions for Enantioseparation on Cellulose-based CSP

| Parameter | Value | Source |

|---|---|---|

| Chiral Stationary Phase | Cellulose-tris-3,5-dimethylphenyl carbamate (Chiralcel OD-H) | nih.govnih.gov |

| Mobile Phase | n-hexane/2-propanol/diethylamine (B46881) | nih.govnih.gov |

| Separation Mechanism | Enthalpy-driven | nih.gov |

More recently developed CSPs based on derivatized cyclofructans have also proven effective for the enantioseparation of Betti base analogs. nih.govresearchgate.net Cyclofructans (CFs) are macrocyclic oligosaccharides composed of β-(2→1)-linked D-fructofuranose units. nih.gov A CSP containing isopropyl carbamate-cyclofructan-6 as the chiral selector has been used for the direct separation of the enantiomers of 1-(α-aminoarylmethyl)-2-naphthol analogs. nih.gov

For these separations, the elution order was determined to be the (R)-enantiomer eluting before the (S)-enantiomer. nih.gov

Table 2: HPLC Conditions for Enantioseparation on Cyclofructan-based CSP

| Parameter | Value | Source |

|---|---|---|

| Chiral Stationary Phase | Isopropyl carbamate-cyclofructan-6 | nih.gov |

| Mobile Phase | n-heptane/alcohol/Trifluoroacetic acid (TFA) | nih.gov |

| Elution Order | (R) < (S) | nih.gov |

Influence of Mobile Phase Composition on Resolution

The composition of the mobile phase plays a crucial role in optimizing the retention, selectivity (α), and resolution (Rs) of enantiomers in HPLC. nih.govnih.gov Adjustments to the type and concentration of solvents and additives can significantly impact the interactions between the analytes and the CSP.

For separations on cellulose-based CSPs, a mobile phase of n-hexane/2-propanol/diethylamine is common. nih.govnih.gov The ratio of the hexane (B92381) (nonpolar) to the alcohol (polar modifier) and the concentration of the basic additive (diethylamine) are key parameters that are varied to achieve baseline resolution. nih.govnih.gov

In the case of cyclofructan-based CSPs, the mobile phase often consists of a nonpolar solvent like n-heptane or n-hexane, an alcohol modifier (e.g., isopropanol), and an acidic modifier like trifluoroacetic acid (TFA). nih.govmdpi.com The nature and concentration of both the alcoholic and acidic modifiers are critical factors influencing retention and resolution. nih.gov For example, on a cyclofructan CSP, increasing the proportion of isopropanol (B130326) (IPA) in an n-hexane/IPA/TFA mobile phase from 3% to 15% led to a decrease in both the selectivity and resolution of a related compound. mdpi.com The choice of alcohol modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol) also produces significant variations in resolution. mdpi.com

Table 3: Effect of Isopropanol (IPA) Proportion on Resolution (Rs) of a Racemate on a Cyclofructan CSP

| Mobile Phase Composition (n-hexane:IPA:TFA) | Selectivity (α) | Resolution (Rs) | Source |

|---|---|---|---|

| 97:3:0.1 | 1.20 | 2.48 | mdpi.com |

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) of a sample of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol is a measure of its purity, quantifying the degree to which one enantiomer is present in excess of the other. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a predominant and effective technique for this purpose. yakhak.org

The separation of the enantiomers of 1-(α-aminobenzyl)-2-naphthol and its analogs is effectively achieved on polysaccharide-based CSPs. nih.govresearchgate.net These CSPs, often derived from cellulose or amylose (B160209), provide a chiral environment that interacts differently with the (S) and (R) enantiomers, leading to different retention times and allowing for their separation and quantification. yakhak.org The choice of mobile phase is crucial for achieving optimal separation. researchgate.net Typical mobile phases consist of a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier such as 2-propanol, often with a small amount of an additive like diethylamine to improve peak shape and resolution. nih.govresearchgate.net

The ee is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula for ee is:

ee (%) = |(Area_S - Area_R) / (Area_S + Area_R)| × 100

Where Area_S and Area_R are the peak areas corresponding to the (S) and (R) enantiomers, respectively.

Factors influencing the chromatographic separation include the specific type of CSP, the composition and flow rate of the mobile phase, and the column temperature. researchgate.net For instance, cellulose-tris(3,5-dimethylphenylcarbamate) based columns have proven effective for resolving various 1-(aminoalkyl)-2-naphthol analogs. nih.gov

Table 1: Example HPLC Conditions for Enantiomeric Resolution of 1-(α-Aminobenzyl)-2-naphthol Analogs

| Parameter | Condition | Source |

| Stationary Phase | Cellulose-tris(3,5-dimethylphenyl carbamate) (e.g., Chiralcel OD-H) | nih.gov |

| Mobile Phase | n-hexane/2-propanol/diethylamine | nih.govresearchgate.net |

| Detection | UV | yakhak.org |

| Principle | Differential interaction of enantiomers with the chiral stationary phase leads to separation. | sigmaaldrich.com |

This table presents generalized conditions based on methods used for analogous compounds. Specific ratios and flow rates must be optimized for (S)-(+)-1-(α-Aminobenzyl)-2-naphthol.

Absolute Configuration Assignment Methodologies

Assigning the correct absolute configuration, (S) or (R), to the chiral center of 1-(α-aminobenzyl)-2-naphthol is fundamental. This is achieved through methods that can differentiate the three-dimensional arrangement of the atoms.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. ed.ac.uk This technique provides an unambiguous three-dimensional structure of the molecule as it exists in a crystalline state. nih.gov

The method relies on the phenomenon of anomalous scattering (or resonant scattering), where X-rays interact inelastically with the electrons of the atoms in the crystal. mit.edu This effect, though small, breaks the inversion symmetry of the diffraction pattern, meaning the intensities of reflections from planes (hkl) are not identical to those from planes (-h-k-l), a difference known as a Bijvoet pair. ed.ac.uk By analyzing these intensity differences, the absolute structure of the crystal can be determined. From the absolute structure of an enantiopure crystal, the absolute configuration of the constituent molecule is established. ed.ac.uk

For a compound containing only light atoms like carbon, nitrogen, and oxygen, the anomalous scattering effect is weak. However, modern diffractometers and computational methods have made it possible to reliably determine the absolute configuration even for such light-atom compounds. mit.edu A key statistical parameter used in this determination is the Flack parameter. ed.ac.uk A value close to 0 indicates that the assigned absolute configuration is correct, while a value near 1 suggests that the inverted configuration is the correct one. ed.ac.uk

Table 2: Crystallographic Data Parameters for Absolute Configuration Determination

| Parameter | Description | Significance | Source |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | Foundational property of the crystal structure. | nih.gov |

| Space Group | Describes the symmetry elements within the crystal. Chiral compounds crystallize in non-centrosymmetric space groups. | Determines the arrangement of molecules in the unit cell. ed.ac.uk | ed.ac.uk |

| Flack Parameter (x) | A parameter refined during structure solution that indicates the relative proportion of the two enantiomeric structures in the crystal. | A value of x ≈ 0 confirms the correctness of the assigned configuration. A value of x ≈ 1 indicates the configuration should be inverted. | ed.ac.uk |

| Anomalous Dispersion | The physical basis for distinguishing between enantiomers in an X-ray experiment. | Enables the determination of absolute structure. | mit.edu |

This table outlines the key parameters obtained from an X-ray diffraction experiment that are used to assign the absolute configuration.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also be used to determine absolute configuration, typically by converting the enantiomers into diastereomers in situ. scielo.brlibretexts.org Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required. libretexts.org

Two common approaches are the use of Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs). scielo.brhebmu.edu.cn

Chiral Derivatizing Agents (CDAs): The chiral amine functionality in 1-(α-aminobenzyl)-2-naphthol can be reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form a covalent bond, resulting in a pair of diastereomers. hebmu.edu.cn These diastereomers have different physical properties and, therefore, will exhibit distinct chemical shifts in their NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed diastereomeric center and applying established models for the CDA, the absolute configuration of the original amine can be deduced. hebmu.edu.cn

Chiral Solvating Agents (CSAs) and Shift Reagents: CSAs, such as enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL), form non-covalent diastereomeric complexes with the enantiomers of the analyte. scielo.br These transient complexes have different magnetic environments, leading to the splitting of NMR signals for the (S) and (R) enantiomers. Paramagnetic chiral lanthanide shift reagents (e.g., europium complexes) can also be used. libretexts.orgtcichemicals.com These reagents induce large chemical shift differences in the protons of the analyte upon complexation, and the magnitude of the shift difference between the enantiomers can be sufficient to allow for their distinction and quantification. tcichemicals.comresearchgate.net By comparing the spectra, the enantiomeric ratio can be determined, and in some cases, empirical rules allow for the assignment of absolute configuration. researchgate.net

Table 3: Common NMR Methods for Chiral Discrimination

| Method | Agent Type | Interaction | NMR Observation | Source |

| Mosher's Method | Chiral Derivatizing Agent (CDA) | Covalent bond formation | Separate signals for diastereomers; Δδ analysis correlates to configuration. | hebmu.edu.cn |

| Use of BINOL | Chiral Solvating Agent (CSA) | Non-covalent complexation | Signal splitting for enantiomers due to different magnetic environments. | scielo.br |

| Lanthanide Shift Reagents | Chiral Shift Reagent (CSR) | Lewis acid-base complexation | Resolution of enantiomeric signals with significant chemical shift separation. | libretexts.orgtcichemicals.com |

Derivatization and Structural Modification of S + 1 α Aminobenzyl 2 Naphthol

N-Alkylation and N,N-Alkylation Strategies

The presence of a primary amino group in (S)-(+)-1-(α-aminobenzyl)-2-naphthol allows for straightforward N-alkylation and N,N-dialkylation. These modifications are instrumental in creating a library of chiral ligands with varied steric and electronic properties.

A notable method for selective N,N-dialkylation involves a two-step process. Initially, (S)-(+)-1-(α-aminobenzyl)-2-naphthol is condensed with bis-aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) in a buffered aqueous ethanol (B145695) solution. This reaction, conducted at 0°C, yields oxazine (B8389632) derivatives. Subsequent treatment of these intermediates with lithium aluminum hydride (LiAlH₄) at -10°C results in the selective cleavage of the C-O bond, affording the desired N,N-dialkylated products in high yields (94–98%) without compromising the enantiomeric purity. nih.gov

Racemic N,N-dimethyl derivatives of 1-(α-aminobenzyl)-2-naphthol have been synthesized through the Betti reaction and subsequently resolved into their individual enantiomers using a highly efficient procedure. researchgate.net Additionally, the N-benzyl derivative has also been prepared. researchgate.net

Table 1: Selected N-Alkylation Strategies

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| (S)-1-(α-aminobenzyl)-2-naphthol | 1. Bis-aldehydes, NaBH₃CN2. LiAlH₄ | (S)-1-(α-cycloaminobenzyl)-2-naphthols | Selective N,N-dialkylation, high yields, retention of enantiomeric excess. nih.gov |

| 1-(α-aminobenzyl)-2-naphthol | Betti Reaction followed by resolution | (R)- and (S)-N,N-dimethyl-1-(α-aminobenzyl)-2-naphthol | Synthesis of racemic mixture followed by efficient resolution. researchgate.net |

Formation of Naphthoxazine Derivatives

The condensation of (S)-(+)-1-(α-aminobenzyl)-2-naphthol and its analogues with various aldehydes readily forms 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] nih.govrsc.orgoxazines. researchgate.netresearchgate.net This cyclization reaction is a key transformation of the Betti base, leading to a class of heterocyclic compounds with significant chemical and stereochemical properties. researchgate.netrsc.org

For instance, the reaction of (S)-Betti base with various dialdehydes in solvents like tetrahydrofuran (B95107) (THF) or methanol (B129727) (MeOH) at room temperature yields trans, trans-bisdihydrooxazinic compounds. rsc.org These structures can be further modified; for example, reduction with diisobutylaluminium hydride (DIBAL-H) can yield the corresponding ring-opened products, while oxidation with reagents like phenyliodine(II) diacetate can lead to further functionalization. rsc.org

The synthesis of these naphthoxazine derivatives can be achieved through various methods, including the reaction of 2-naphthol (B1666908) with 1,3,5-triaryl-2,4-diazapenta-1,4-dienes in refluxing benzene, which provides the desired products in high yields. nih.gov

Ring-Chain Tautomerism Investigations

A fascinating aspect of naphthoxazine derivatives is their existence in a dynamic equilibrium with their open-chain Schiff base counterparts, a phenomenon known as ring-chain tautomerism. researchgate.netacs.orgdeepdyve.comscispace.com In solution, particularly in solvents like chloroform-d (B32938) (CDCl₃), these compounds can exist as a mixture of the cyclic naphthoxazine form and the open-chain hydroxyimine form. researchgate.netscispace.com

Studies have demonstrated that the position of this equilibrium is significantly influenced by the electronic effects of substituents on the aryl groups. researchgate.netresearchgate.net Specifically, the ratio of the ring to chain tautomers at equilibrium can be quantitatively described by the Hammett-Brown equation, which correlates the equilibrium constant with the electronic properties of the substituents. researchgate.netresearchgate.netscispace.com The steric arrangement of the substituents at the 1 and 3 positions of the oxazine ring also plays a crucial role in determining the tautomeric ratio. researchgate.netresearchgate.net

Introduction of Diverse Substituents and Analogues

The versatility of the Betti reaction allows for the synthesis of a wide array of (S)-(+)-1-(α-aminobenzyl)-2-naphthol analogues by varying the starting components. nih.govrsc.orgrsc.org This includes using different naphthols, aromatic and aliphatic aldehydes, and various amines in place of ammonia (B1221849). nih.govrsc.orgrsc.org

For example, analogues have been synthesized by incorporating different substituents on the phenyl ring of the aminobenzyl moiety. scispace.com Furthermore, the naphthyl ring itself can be modified, such as through bromination. researchgate.net The synthesis of 8-bromo-1,3-diaryl-2,3-dihydro-1H-naphth[1,2e] nih.govrsc.orgoxazines has been reported, starting from 6-bromonaphthol. researchgate.net

The introduction of these diverse substituents allows for the fine-tuning of the electronic and steric properties of the resulting ligands, which is critical for their application as chiral ligands and auxiliaries in asymmetric synthesis. nih.govrsc.orgresearchgate.net

Table 2: Examples of Substituted Analogues

| Modification | Starting Materials | Resulting Compound Type | Purpose of Modification |

|---|---|---|---|

| Phenyl Ring Substitution | 2-naphthol, substituted benzaldehydes, ammonia | 1-(α-amino(substituted-benzyl))-2-naphthols | To study electronic effects on properties like tautomerism. scispace.com |

| Naphthyl Ring Substitution | 6-bromonaphthol, aryl aldehydes, ammonia | 8-bromo-naphthoxazine derivatives | To introduce functional groups for further reactions or to modify ligand properties. researchgate.net |

Synthesis of Bis-Betti Base Derivatives

Dimeric versions of the Betti base, known as bis-Betti bases, have also been synthesized. nih.govrsc.org These molecules contain two Betti base units linked together, often through the nitrogen atoms or the aromatic rings. The synthesis of these compounds typically involves the use of diamines or dialdehydes in the Betti reaction. nih.govrsc.orgrsc.org

Applications of S + 1 α Aminobenzyl 2 Naphthol in Asymmetric Catalysis

Chiral Ligand Design and Evaluation

The structural framework of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol provides a versatile scaffold for the design of chiral ligands. The amino and hydroxyl moieties can coordinate to a metal center, creating a chiral environment that influences the approach of substrates and reagents, thereby inducing enantioselectivity in a variety of transformations. researchgate.net Derivatives of this compound, often referred to as Betti bases, are readily synthesized through a one-pot multicomponent reaction known as the Betti reaction, which typically involves 2-naphthol (B1666908), an aldehyde, and an amine. researchgate.netmdpi.com

The modular nature of the Betti reaction allows for the synthesis of a diverse library of ligands with varying steric and electronic properties by modifying the aldehyde and amine components. This tunability is crucial for optimizing the ligand for a specific catalytic application. The resulting aminobenzylnaphthol derivatives have been successfully employed as chiral ligands in a range of asymmetric synthetic methods. researchgate.net

Organocatalysis

In addition to its role as a ligand in metal catalysis, (S)-(+)-1-(α-Aminobenzyl)-2-naphthol and its derivatives can also function as organocatalysts. Organocatalysis refers to the use of small, chiral organic molecules to catalyze chemical reactions. The bifunctional nature of aminonaphthols, containing both a basic amino group and an acidic hydroxyl group, allows them to activate both the nucleophile and the electrophile in a reaction, leading to high levels of stereocontrol.

For instance, derivatives of 2-naphthol have been utilized in organocatalytic enantioselective aza-Friedel–Crafts reactions. rsc.org In these reactions, a chiral catalyst, such as a bifunctional cinchona squaramide, can promote the reaction between 2-naphthols and imines to produce chiral 2'-aminobenzothiazolomethyl naphthols in high yields and with excellent enantioselectivities. rsc.org This demonstrates the utility of the naphthol scaffold in designing effective organocatalysts for carbon-carbon bond-forming reactions.

Chiral Auxiliary for Stereocontrol in Organic Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereoselective transformation, the auxiliary can be removed to yield the enantiomerically enriched product. (S)-(+)-1-(α-Aminobenzyl)-2-naphthol has been successfully employed as a chiral auxiliary. nih.govjst.go.jp

A notable application is in the diastereoselective synthesis of α-aminophosphonates. nih.gov In this methodology, chiral imines are formed from the reaction of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol with aldehydes. These chiral imines then react with trialkyl phosphites in the presence of an acid catalyst to produce α-aminophosphonates with high diastereoselectivity. nih.gov The major diastereomer can often be separated by crystallization. The chiral auxiliary is subsequently cleaved under acidic conditions to afford the desired enantiopure α-aminophosphonic acid. nih.gov

Table 2: Diastereoselective Synthesis of α-Aminophosphonates using (S)-(+)-1-(α-Aminobenzyl)-2-naphthol as a Chiral Auxiliary

| Substrate | Reaction Conditions | Diastereoselectivity | Product |

|---|

Data based on a new diastereoselective synthesis of α-aminophosphonates. nih.gov

This application underscores the effectiveness of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol in controlling the formation of new stereocenters, providing a reliable route to valuable, enantiomerically pure compounds.

Facilitating Asymmetric Synthesis of Chiral Phosphonic Acids

The chiral auxiliary (S)-(+)-1-(α-Aminobenzyl)-2-naphthol plays a crucial role in the diastereoselective synthesis of α-aminophosphonates, which are important analogues of α-amino acids with a wide range of biological activities. A notable method involves the use of chiral imines derived from this aminonaphthol. nih.gov

The process begins with the formation of a chiral imine from (S)-1-(α-aminobenzyl)-2-naphthol. This imine then reacts with a trialkyl phosphite (B83602) in the presence of an acid catalyst, such as trifluoroacetic acid. nih.gov This reaction, typically conducted in a solvent like toluene (B28343) at room temperature, proceeds with high diastereoselectivity, leading to the formation of two diastereomeric α-aminophosphonates. nih.gov The success of this method hinges on the ability to separate the major diastereomer, which is often achieved through crystallization from a suitable solvent. nih.gov

Once the major diastereomer is isolated in pure form, the chiral auxiliary can be cleaved. Treatment of the purified diastereomeric phosphonate (B1237965) with hydrochloric acid removes the (S)-(+)-1-(α-Aminobenzyl)-2-naphthol group, yielding the desired α-aminophosphonic acid in its enantiopure form. nih.gov The relative configuration of the chiral centers in the major diastereomer has been confirmed through single-crystal X-ray analysis, providing a solid foundation for predicting the stereochemical outcome of the synthesis. nih.gov This approach provides an effective pathway to optically pure α-aminophosphonic acids, which are otherwise challenging to synthesize. nih.govresearchgate.netnih.gov

Table 1: Diastereoselective Synthesis of α-Aminophosphonates using (S)-1-(α-Aminobenzyl)-2-naphthol Derived Imine Data synthesized from Metlushka et al., 2009 nih.gov

| Reactants | Catalyst | Solvent | Temperature | Outcome |

| Chiral Imine + Trialkyl Phosphite | Trifluoroacetic Acid | Toluene | Room Temp. | High diastereoselectivity |

| Major Diastereomer | - | Appropriate Solvent | - | Separation by crystallization |

| Purified Diastereomer + HCl | - | - | - | Enantiopure α-aminophosphonic acid |

Role in Crystallization-Induced Diastereoisomer Transformation (CIDT)

(S)-(+)-1-(α-Aminobenzyl)-2-naphthol is effectively employed in Crystallization-Induced Diastereoisomer Transformation (CIDT), a powerful technique for the stereoconvergent synthesis of a single, desired diastereomer from a mixture. acs.orgnih.gov This method is particularly useful when a stereocenter is prone to epimerization. acs.org

A significant application of this is in the diastereomeric enrichment of dihydroartemisinic aldehyde (DHAAl), a key intermediate in the semi-synthesis of the antimalarial drug artemisinin. acs.org The synthesis of DHAAl often results in a mixture of diastereomers at the C11 position. To obtain the desired (11R)-DHAAl, a mixture of the (11R) and (11S) diastereomers can be treated with (S)-(+)-1-(α-Aminobenzyl)-2-naphthol in a solvent such as methanol (B129727). acs.org

The (S)-Betti base reacts with the aldehyde to form a naphthoxazine ring structure. The stereocenter alpha to the original aldehyde group becomes epimerizable, likely through an imine/enamine equilibrium. acs.org Due to the influence of the chiral Betti base, one of the resulting diastereomers of the naphthoxazine adduct is significantly less soluble and crystallizes out of the solution. This precipitation shifts the equilibrium in the solution, causing the remaining, more soluble diastereomer to convert into the less soluble one, which then also crystallizes. This dynamic process ultimately transforms the initial mixture of diastereomers into a single, crystalline diastereomer of the adduct. acs.orgnih.gov Subsequent hydrolysis of this purified adduct allows for the recovery of the desired, diastereo-enriched (11R)-DHAAl. acs.org

Table 2: Diastereomeric Enrichment of DHAAl using (S)-Betti Base via CIDT Data sourced from Fülöp et al., 2020 acs.org

| Step | Compound | Initial Diastereomeric Ratio (11R:11S) | Treatment | Final State |

| 1 | Dihydroartemisinic aldehyde (DHAAl) | 65:35 | (S)-1-(α-aminobenzyl)-2-naphthol in methanol | Crystalline (1'R,3'S)-naphthoxazine adduct |

| 2 | Naphthoxazine Adduct | - | Hydrolysis | Diastereo-enriched (11R)-DHAAl |

Catalyst Recyclability and Reusability Studies

The recyclability and reusability of catalysts and chiral auxiliaries are critical considerations in green and sustainable chemistry, aiming to reduce costs and environmental impact. rsc.orgmdpi.com While studies focusing specifically on the recycling of (S)-(+)-1-(α-Aminobenzyl)-2-naphthol as a catalyst are not extensively detailed, the principles of its application suggest inherent recyclability.

In its role as a chiral auxiliary, such as in the synthesis of α-aminophosphonic acids, the (S)-Betti base is covalently bonded to the substrate to direct the stereochemical outcome. nih.gov After the diastereoselective reaction and separation of the desired diastereomer, the auxiliary is cleaved from the product, for instance, by acid hydrolysis, to release the final enantiopure compound. nih.gov This cleavage step regenerates the chiral auxiliary, which, in principle, can be recovered and reused in subsequent reaction cycles.

Furthermore, research into the synthesis of the Betti base itself and related catalytic systems has emphasized the importance of catalyst recycling. For example, heterogeneous catalysts like H-ZSM-5 have been used for the synthesis of Betti bases and have been shown to be recoverable and reusable for multiple runs with only a minimal decrease in product yield. sci-hub.se Similarly, dinuclear copper complexes derived from Betti base derivatives and used in asymmetric Friedel-Crafts reactions have also been demonstrated to be recoverable and recyclable while maintaining their catalytic activity. researchgate.net The development of recyclable chiral phosphoric acids, a class of organocatalysts conceptually related to Betti base applications, is also an active area of research. rsc.org These examples highlight a broader trend and an active interest in developing sustainable protocols involving Betti bases and their derivatives.

Mechanistic Investigations and Theoretical Studies

Proposed Reaction Mechanisms

The formation of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol is a classic example of a multicomponent reaction, offering an efficient route to complex molecules in a single step. The primary mechanisms proposed for its synthesis are the Betti reaction and a modified Mannich mechanism.

The Betti reaction, first reported by Mario Betti in 1900, is a special case of the Mannich reaction. benthamdirect.com It involves the condensation of 2-naphthol (B1666908), an aldehyde (such as benzaldehyde), and an amine (like ammonia (B1221849) or a primary amine). benthamdirect.comwikipedia.org The reaction is prized for its ability to create carbon-carbon bonds under relatively mild conditions. nih.gov

The generally accepted mechanism for the Betti reaction begins with the formation of an imine from the reaction of the aldehyde and the amine. benthamdirect.com Subsequently, the electron-rich 2-naphthol acts as a nucleophile, attacking the imine to form the aminobenzylnaphthol product. benthamdirect.combenthamdirect.com

An alternative pathway that has been proposed, particularly for modified Mannich reactions, involves the initial formation of an ortho-quinone methide (o-QM) intermediate from the reaction of 2-naphthol and the aldehyde. benthamdirect.com This highly reactive intermediate then undergoes a 1,4-conjugate addition of the amine, followed by rearomatization to yield the final product. benthamdirect.com

The stereoselectivity of the reaction to produce the this compound enantiomer is a critical aspect of its synthesis. This is often achieved through the use of a chiral amine or a chiral auxiliary during the reaction. researchgate.net For instance, employing an enantiopure amine allows for the diastereoselective synthesis of the corresponding aminobenzylnaphthol. researchgate.net

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the structural and electronic properties of Betti bases, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Calculations for Conformation and Energetics

Density Functional Theory (DFT) calculations have been widely used to investigate the conformation and energetics of aminobenzylnaphthols. These studies are crucial for understanding the stereochemical outcome of the Betti reaction. For instance, DFT calculations have been employed to determine the relative stability of different stereoisomers and to confirm the absolute configuration of the synthesized products. mdpi.com

In a study on aminobenzylnaphthols derived from the Betti reaction, DFT calculations were used to analyze the electronic properties of the molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies were calculated to estimate the electron-donating and -accepting abilities of the compounds. nih.gov This information is valuable for predicting their reactivity and potential biological activity.

Table 1: Calculated HOMO and LUMO Energies for Selected Aminobenzylnaphthol Derivatives

| Compound | HOMO (eV) | LUMO (eV) |

| MMZ-45 | -0.21 | -0.04 |

| MMZ-140 | -0.20 | -0.05 |

Data sourced from a study on the computational and anticancer investigations of aminobenzylnaphthols. mdpi.com

Studies of Hydrogen Bonding and Non-Covalent Interactions (e.g., C-H···π interactions)

Non-covalent interactions, particularly hydrogen bonding and C-H···π interactions, play a significant role in determining the three-dimensional structure and crystal packing of this compound and its analogs.

A combined experimental (NMR) and computational (DFT) study investigated the nature of intramolecular hydrogen bonding in a series of 1-aminoalkyl-2-naphthols. rsc.org The study aimed to unequivocally assign the nature of the H-bond and to understand the influence of substituents on its strength. rsc.org

Furthermore, computational analysis using programs like CrystalExplorer has been utilized to investigate weak interactions in the crystal structures of Betti bases. These studies have highlighted the importance of C-H···π interactions in the molecular assembly, even in the presence of stronger hydrogen bond donors and acceptors. rsc.org

Molecular Docking Studies for Ligand-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly useful for understanding the interactions between a ligand, such as this compound, and a biological target.

Several studies have employed molecular docking to investigate the potential biological activities of Betti base derivatives. For example, docking studies have been performed to understand the binding affinity of these compounds with various enzymes and receptors.

In one such study, Betti bases were investigated as potential anti-tubercular agents. Molecular docking was used to study the binding affinity of the synthesized compounds with the InhA enzyme from Mycobacterium tuberculosis. The results indicated a strong binding affinity, providing a theoretical basis for their inhibitory action. benthamdirect.com

Another research effort focused on the anticancer potential of aminobenzylnaphthols. nih.gov Molecular docking studies suggested that these compounds could act as inhibitors of proteins such as cyclin-dependent kinase 2 (CDK2) and adenosine (B11128) A1 receptor (ADORA1). nih.govmdpi.com The binding free energies calculated from these docking studies help in identifying the most promising candidates for further development. mdpi.com

Table 2: Binding Free Energies of Aminobenzylnaphthol Derivatives with Biological Targets

| Compound | Target Protein (PDB ID) | Binding Free Energy (kcal/mol) |

| MMZ-45 | CDK2 (2FVD) | -66.73 |

| MMZ-45 | ADORA1 (6D9H) | -51.57 |

Data sourced from a computational study on aminobenzylnaphthol derivatives. mdpi.com

These molecular docking studies are crucial in drug design and development, as they provide valuable insights into the ligand-substrate interactions at a molecular level, guiding the synthesis of more potent and selective compounds.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (S)-(+)-1-(alpha-Aminobenzyl)-2-naphthol. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity of the aminobenzyl and naphthol moieties.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbon of the stereocenter (C-α) is a significant indicator. Aromatic carbons resonate in the typical downfield region of approximately δ 110-155 ppm. For comparison, the carbon atoms of the parent 2-naphthol (B1666908) structure have been assigned, with the hydroxyl-bearing carbon (C2) at δ 153.6 ppm and the carbon at the position of substitution (C1) at δ 109.9 ppm. researchgate.net The introduction of the aminobenzyl group significantly shifts the resonance of C1.

Conformational Analysis: NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for conformational analysis. These studies can elucidate the preferred spatial arrangement of the phenyl and naphthyl rings relative to each other, which is crucial for understanding its function as a chiral ligand or auxiliary in asymmetric synthesis.

Table 1: Representative ¹H and ¹³C NMR Data for the Core Structure of 1-(alpha-Aminobenzyl)-2-naphthol Note: Exact chemical shifts (δ) can vary based on solvent, concentration, and temperature. Data is compiled from general knowledge and spectra of related compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine (CH-N) | ~ 5.0 - 5.5 | ~ 55 - 65 |

| Phenyl Protons | ~ 7.2 - 7.5 (multiplet) | ~ 125 - 145 |

| Naphthyl Protons | ~ 7.1 - 8.0 (multiplet) | ~ 110 - 135 |

| C-OH (Naphthyl) | - | ~ 150 - 155 |

| C-CH (Naphthyl) | - | ~ 115 - 125 |

| Amine (NH₂) | Variable | - |

| Hydroxyl (OH) | Variable | - |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum provides direct evidence for the presence of the hydroxyl (O-H), amine (N-H), and aromatic (C-H and C=C) groups.

The spectrum is characterized by a broad absorption band in the region of 3200-3550 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. cam.ac.uk The N-H stretching vibrations of the primary amine typically appear in the same region, often as two distinct sharp peaks for the symmetric and asymmetric stretches (around 3300-3500 cm⁻¹). chemicalbook.com Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. Strong to medium intensity bands corresponding to C=C stretching within the aromatic rings are found in the 1500-1600 cm⁻¹ region. The C-O stretching of the phenol (B47542) and the C-N stretching of the amine appear in the fingerprint region, typically between 1000-1300 cm⁻¹. cam.ac.ukchemicalbook.com For the parent 2-naphthol, characteristic out-of-plane C-H bending bands are seen at 844, 814, and 742 cm⁻¹. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phenolic O-H | Stretch, H-bonded | 3200 - 3550 | Strong, Broad |

| Primary Amine N-H | Stretch | 3300 - 3500 | Medium (often two bands) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium to Strong |

| C-O | Stretch | 1200 - 1300 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, confirming its molecular formula as C₁₇H₁₅NO. The monoisotopic mass of the compound is calculated to be 249.1154 g/mol . chegg.com In high-resolution mass spectrometry (HRMS), the measured mass will closely match this theoretical value, providing strong evidence of the compound's identity.

Electron Impact (EI) or soft ionization techniques like Electrospray Ionization (ESI) can be used. Under ESI conditions, the compound is typically observed as the protonated molecule, [M+H]⁺, at an m/z of approximately 250.122. chromatographyonline.com

The fragmentation pattern provides structural information. A key fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would involve cleavage of the bond between the chiral carbon and the naphthyl ring, which is a characteristic fragmentation for amines. sigmaaldrich.com Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, resulting in a fragment at [M-18]. The fragmentation of the related compound 1-amino-2-naphthol (B1212963) shows a major peak at m/z 130, corresponding to the loss of HCN, followed by the loss of CO. alwsci.com

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Ion | m/z (approx.) | Identity |

|---|---|---|

| [M]⁺ | 249.1 | Molecular Ion |

| [M+H]⁺ | 250.1 | Protonated Molecule |

| [M-H₂O]⁺ | 231.1 | Loss of Water |

| [C₇H₈N]⁺ | 106.1 | Benzylic amine fragment (from α-cleavage) |

| [C₁₀H₇O]⁺ | 143.1 | Naphthol fragment (from α-cleavage) |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the absolute configuration of the chiral center. For this compound, this technique is the definitive method to confirm the 'S' configuration at the stereogenic carbon.

The determination of the absolute configuration is paramount for its role as a chiral auxiliary or ligand, as the stereochemical outcome of the reactions it mediates is directly dependent on its three-dimensional structure. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing both the chemical purity and, crucially, the enantiomeric purity (or enantiomeric excess, ee) of this compound.

Chemical Purity: Standard reversed-phase HPLC (RP-HPLC) can be used to determine the chemical purity. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier like trifluoroacetic acid, would be typical. Purity is assessed by the relative area of the main peak compared to any impurity peaks detected by a UV detector.

Enantiomeric Purity: To separate the (S)-(+) and (R)-(-) enantiomers, chiral HPLC is required. This is most commonly achieved using a chiral stationary phase (CSP). csfarmacie.czeijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for resolving the enantiomers of Betti bases and their analogs. manchester.ac.ukchromatographyonline.comnih.gov Specifically, cellulose-tris(3,5-dimethylphenyl)carbamate is a widely used CSP for this class of compounds. manchester.ac.uk

The separation can be performed in either normal-phase or reversed-phase mode. manchester.ac.uk

Normal-Phase Mode: A typical mobile phase would be a mixture of an alkane (like n-hexane or heptane) and an alcohol (like 2-propanol or ethanol), often with a small amount of an amine additive (like diethylamine) to improve peak shape and reduce retention time. nih.gov

Reversed-Phase Mode: A mobile phase of phosphate (B84403) buffer and an organic modifier (acetonitrile or methanol) can also be effective. manchester.ac.uk